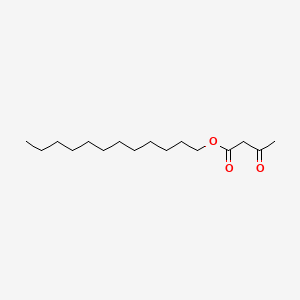

Dodecyl acetoacetate

Description

Historical Context and Evolution of Research on β-Ketoesters

The chemistry of β-ketoesters dates back to the 19th century with the discovery of the Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base. numberanalytics.com This reaction was fundamental in synthesizing simple β-ketoesters and laid the groundwork for their extensive use in organic synthesis. numberanalytics.com Initially, their utility was centered on their ability to act as versatile intermediates for creating more complex molecules through reactions like alkylation, acylation, and reduction. numberanalytics.com

Over the decades, the field has evolved significantly. The development of new catalytic systems, including the use of transition metals like palladium, has opened up novel reaction pathways for β-ketoesters. nih.gov For instance, palladium-catalyzed reactions of allylic β-ketoesters have led to the development of new methods for forming α-allyl ketones and α,β-unsaturated ketones. nih.gov Furthermore, the increasing interest in green chemistry has spurred the development of more environmentally benign methods for β-ketoester synthesis and transformation, such as enzyme-catalyzed transesterification. google.comrsc.org

Significance of the Dodecyl Moiety in Acetoacetate (B1235776) Chemistry

The dodecyl group, a twelve-carbon alkyl chain (–C12H25), imparts specific and significant properties to the acetoacetate molecule. omicsonline.org Alkyl groups, in general, are fundamental in organic chemistry, influencing a molecule's physical and chemical characteristics. omicsonline.orgwikipedia.org

The long hydrocarbon tail of the dodecyl group significantly increases the lipophilicity of dodecyl acetoacetate. wikipedia.org This property is crucial in applications where the molecule needs to interact with nonpolar environments. For example, in polymer chemistry, the dodecyl group can enhance the solubility of the molecule in organic solvents and improve its compatibility with polymer matrices. sfdchem.com This is analogous to how the dodecyl chain in sodium dodecyl sulfate (B86663) (SDS) contributes to its surfactant properties, allowing it to interact with both polar and non-polar substances. rroij.comwikipedia.org

Furthermore, the dodecyl moiety can influence the reactivity and physical state of the compound. The increased steric bulk of the dodecyl group, compared to smaller alkyl esters, can affect the stereochemical outcome of reactions at the active methylene (B1212753) group of the acetoacetate core. It also contributes to a lower melting point, with this compound existing as a liquid at room temperature. chemicalbook.com

Current Research Landscape and Emerging Trends in this compound Chemistry

Current research on this compound and related β-ketoesters is focused on expanding their synthetic utility and exploring novel applications. A significant trend is the development of asymmetric catalysis to produce chiral β-ketoesters, which are valuable building blocks for the synthesis of pharmaceuticals and other bioactive molecules. google.comsioc-journal.cn The use of chiral Lewis acids and organocatalysts in reactions involving β,γ-unsaturated α-ketoesters highlights the drive towards creating stereogenic centers with high enantioselectivity. sioc-journal.cnnih.gov

Another emerging area is the use of this compound as a monomer or modifying agent in polymer synthesis. Its long alkyl chain can be exploited to tailor the properties of polymers, such as improving their processability or imparting specific surface properties. sfdchem.com The reactivity of the β-ketoester moiety also allows for post-polymerization modification, enabling the creation of functional materials.

The transesterification of β-ketoesters, a reaction to exchange the alkyl group of the ester, continues to be an area of active research. rsc.org The development of efficient and environmentally friendly catalysts for this transformation is crucial for the synthesis of a wide range of acetoacetate esters, including this compound, from readily available starting materials like methyl or ethyl acetoacetate. rsc.org This allows for the synthesis of higher homologues with specific properties dictated by the alcohol used in the transesterification. rsc.org

Table of Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dodecyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-16(18)14-15(2)17/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHWKBCUPLJWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966831 | |

| Record name | Dodecyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52406-22-1 | |

| Record name | Dodecyl 3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52406-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052406221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BOB20B851 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Dodecyl Acetoacetate and Its Derivatives

Esterification Routes to Dodecyl Acetoacetate (B1235776)

The synthesis of dodecyl acetoacetate, a long-chain β-ketoester, is primarily achieved through various esterification and transesterification methods. These processes are foundational in industrial and laboratory settings for producing this versatile chemical intermediate.

Classical Fischer Esterification and its Variants

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. vedantu.comwvu.edu In the context of this compound, this would theoretically involve the reaction of acetoacetic acid with dodecanol (B89629) (lauryl alcohol). However, the inherent instability of acetoacetic acid, which readily decarboxylates, makes its direct use impractical.

The reaction is reversible and its equilibrium is governed by Le Châtelier's principle. vedantu.com To favor the formation of the ester, the reaction is typically conducted with an excess of the alcohol or by continuously removing water as it is formed, often using a Dean-Stark apparatus. vedantu.comwvu.edu The mechanism begins with the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which enhances its electrophilicity. The alcohol then performs a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester and regenerate the acid catalyst. vedantu.comorgosolver.com

Due to the challenges with the starting β-keto acid, variants of this reaction often start with more stable precursors. A more common and industrially relevant approach for synthesizing acetoacetate esters involves the reaction of diketene (B1670635) with an alcohol. google.com This method avoids the use of the unstable acetoacetic acid altogether.

Transesterification Approaches

Transesterification is a widely employed and efficient method for preparing this compound. This process involves the reaction of a readily available, short-chain acetoacetic ester, such as ethyl acetoacetate or methyl acetoacetate, with a higher-boiling alcohol like 1-dodecanol. researchgate.net This equilibrium reaction is driven to completion by removing the lower-boiling alcohol (ethanol or methanol) from the reaction mixture through distillation. researchgate.net

The reaction can proceed without a catalyst, particularly when using molecular sieves to sequester the alcohol byproduct and shift the equilibrium. researchgate.net However, the process is often accelerated by the use of catalysts. Both acid and base catalysts can be used, and enzymatic catalysts, such as lipases, have gained prominence as a green chemistry alternative for this transformation. google.comwipo.int The rate of transesterification can be influenced by steric factors, but the reaction is generally effective for primary alcohols like dodecanol. researchgate.net

Table 1: Comparison of Transesterification Methods for β-Ketoesters

| Starting Ester | Alcohol | Catalyst | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Ethyl Acetoacetate | Various higher alcohols | None (Molecular Sieves) | Heat, removal of ethanol (B145695) | Catalyst-free synthesis | researchgate.net |

| Ethyl Lactate | 1-Dodecanol | Novozym® 435 (Lipase) | ~60°C, stirring | Enzymatic, high purity | google.com |

| Methyl β-ketoester | Higher alcohols | None | Catalyst-free | Simple and efficient | researchgate.net |

Novel Catalytic Systems for this compound Formation

Modern synthetic strategies focus on developing highly efficient and environmentally benign catalytic systems. A significant advancement in the synthesis of acetoacetate esters is the reaction of diketene with alcohols in the presence of specific catalysts. Azabicyclooctane compounds, particularly 1,4-diazabicyclo[2.2.2]octane (DABCO), have been identified as excellent catalysts for this reaction, providing high yields and productivity with minimal byproduct formation when reacting diketene with alcohols such as dodecanol. google.com

Another innovative approach involves the use of surfactant-type catalysts, such as sodium dodecyl benzene (B151609) sulfonate (SDBS). These catalysts can form micellar aggregates in aqueous media, creating microreactors that can enhance reaction rates and selectivity, offering a greener alternative to traditional organic solvents. tandfonline.comtandfonline.com Furthermore, heterogeneous catalysts, including silane-modified mixed metal oxides, are being explored for transesterification processes, offering advantages such as ease of separation and reusability. nih.gov For the synthesis of methyl acetoacetate, a novel composite catalyst system using triethylene diamine followed by sulfuric acid has been patented, which improves reaction completeness and simplifies purification. google.com

Table 2: Novel Catalysts for Acetoacetate Ester Synthesis

| Reactants | Catalyst | Catalyst Type | Key Advantage | Reference |

|---|---|---|---|---|

| Diketene + Dodecanol | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Tertiary Amine | High yield and productivity | google.com |

| Aromatic Aldehydes + Pyrazolone (B3327878) | Sodium Dodecyl Benzene Sulfonate (SDBS) | Surfactant | Works in aqueous media | tandfonline.comtandfonline.com |

| Ketene Dimer + Methanol | Triethylene Diamine / H₂SO₄ | Composite Amine/Acid | High conversion, easy purification | google.com |

| Vegetable Oil + Methanol | Silane-Modified CaO-CuO | Heterogeneous Metal Oxide | Reusable, simple synthesis | nih.gov |

Hantzsch-Type Cyclization Reactions Utilizing this compound

This compound serves as a crucial building block in multicomponent reactions, most notably the Hantzsch pyridine (B92270) synthesis, to create complex heterocyclic structures. researchgate.net

Synthesis of Dihydropyridine (B1217469) Derivatives

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate), and two equivalents of a β-ketoester. wikipedia.org When this compound is used as the β-ketoester component, the resulting products are 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives bearing long dodecyloxycarbonyl groups at the 3 and 5 positions. researchgate.net These long alkyl chains impart amphiphilic character to the resulting molecules.

For instance, the one-pot cyclization of this compound, an aldehyde (such as phenylaldehyde or thiophene-3-carbaldehyde), and ammonium acetate (B1210297) leads to the formation of the corresponding 4-substituted-3,5-bis(dodecyloxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine. researchgate.netresearchgate.net These derivatives are of interest for various material science and medicinal chemistry applications. A related two-component Hantzsch-type reaction has also been described, involving the condensation of dodecyl (E/Z)-3-aminobut-2-enoate (formed from this compound and ammonia) with a Knoevenagel condensation product, to yield the target 1,4-DHP. researchgate.net

Optimization of Reaction Conditions for Hantzsch Cyclization

The efficiency of the Hantzsch synthesis using this compound can be significantly enhanced by optimizing reaction conditions. Classical methods often require harsh conditions and result in low yields, but modern approaches have focused on greener and more efficient protocols. wikipedia.orgjsynthchem.comtandfonline.com

Key areas of optimization include the choice of catalyst and reaction medium. A variety of catalysts have been shown to be effective, including p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles, and heterogeneous catalysts like γ-Al2O3 nanoparticles and magnetic Fe3O4 nanoparticles. wikipedia.orgjsynthchem.comresearchgate.netlew.ro These catalysts often allow the reaction to proceed under milder conditions with shorter reaction times and higher yields.

Solvent choice is another critical parameter. Environmentally benign options such as water or solvent-free (neat) conditions have been successfully implemented. tandfonline.comlew.roacs.org Solvent-free reactions, often conducted at elevated temperatures (e.g., 90-100 °C), can be highly efficient, leading to high yields in very short timeframes. lew.roacs.org The optimization of parameters like catalyst loading, temperature, and reactant stoichiometry is crucial for maximizing the yield and purity of the desired dihydropyridine product. jsynthchem.comlew.ro

Table 3: Optimization of a Model Hantzsch Reaction (Based on the reaction of benzaldehyde (B42025), ethyl acetoacetate, and ammonium acetate as a model for this compound reactions)

| Catalyst | Catalyst Amount | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| None | - | Solvent-free | 100 | 45 | 85 | acs.org |

| γ-Al2O3 nanoparticles | 0.2 g | Solvent-free | 90 | 5 | 95 | lew.ro |

| Fe3O4@Phen@Cu | 25 mg | Water | 60 | 30 | 96 | jsynthchem.com |

| PTSA | - | Water (SDS micelles) | - | - | 96 | wikipedia.org |

| Vanadium dodecylamino phosphate | 0.1 g | Ethanol | Ambient | 120 | 96 | researchgate.net |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. numberanalytics.comnumberanalytics.com This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. numberanalytics.com this compound is an effective substrate in several important MCRs.

Biginelli Condensation and its Scope

The Biginelli reaction is a well-established MCR that produces dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with a wide range of biological activities. ichem.mdscholarsresearchlibrary.com The classical Biginelli condensation involves the one-pot reaction of an aldehyde, a β-ketoester like this compound, and urea (B33335) or thiourea. scholarsresearchlibrary.comresearchgate.netthaiscience.info

The scope of the Biginelli reaction has been expanded to include a variety of substituted aldehydes and different β-dicarbonyl compounds. researchgate.net The reaction can be catalyzed by various acids. For instance, dodecylphosphonic acid has been used as a solid Brønsted acid catalyst for the synthesis of dihydropyrimidinones under solvent-free conditions. psu.edu This method offers high yields and short reaction times. psu.edu Similarly, dodecyl sulfonic acid has been employed as a surfactant-type Brønsted acid catalyst in aqueous media at room temperature, providing an environmentally friendly route to DHPMs. psu.edu

The reaction conditions for the Biginelli condensation can be optimized to improve yields and reduce reaction times. For example, using 20 mol% of trichloroacetic acid at 70°C under solvent-free conditions has been shown to be effective. nih.gov In the absence of a catalyst, the reaction yield is significantly lower. nih.gov

Interactive Table: Catalysts in Biginelli Condensation with Acetoacetate Derivatives

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Dodecylphosphonic acid | Solvent-free, 70°C | High | psu.edu |

| Dodecyl sulfonic acid | Aqueous media, RT | Excellent | psu.edu |

| Trichloroacetic acid (20 mol%) | Solvent-free, 70°C | 85 | nih.gov |

| Antimony trichloride | Solvent-free, thermal | Excellent | |

| Succinic acid (20 mol%) | Solvent-free, 70°C | 91 | cmu.ac.th |

Mannich-Type Reactions and Related Transformations

The Mannich reaction is a three-component condensation that forms β-amino carbonyl compounds, known as Mannich bases. wikipedia.orgorganic-chemistry.org This reaction typically involves an aldehyde, a primary or secondary amine or ammonia, and a compound with an acidic α-proton, such as this compound. wikipedia.org The resulting Mannich bases are valuable intermediates in the synthesis of various nitrogen-containing compounds. frontiersin.org

Unusual Mannich-type reactions have also been developed. For example, a reaction between an N,N-dimethylaniline, formaldehyde, and methyl acetoacetate was successfully carried out using boric acid in aqueous micelles of sodium dodecyl sulfate (B86663) (SDS), demonstrating high regioselectivity. ingentaconnect.com Proline and its derivatives are often used as catalysts in asymmetric Mannich reactions. frontiersin.org

One-Pot Strategies for Complex Molecular Architectures

A notable example is the Hantzsch pyridine synthesis, a multi-component reaction that produces dihydropyridines. wikipedia.org A synthesis of amphiphilic 1,4-dihydropyridine derivatives was achieved through a Hantzsch-type cyclization of this compound, benzaldehyde, and ammonium acetate. researchgate.net These reactions can be promoted by aqueous micelles and ultrasonic irradiation, leading to excellent yields of polyhydroquinoline derivatives. frontiersin.org

Furthermore, one-pot, four-component reactions have been developed for the synthesis of pyrano[2,3-c]pyrazoles using this compound, hydrazine (B178648) hydrate, malononitrile, and various aldehydes. semanticscholar.org These reactions can be catalyzed by substances like sodium benzoate (B1203000) in aqueous conditions, offering a green and efficient route to these complex heterocyclic systems. semanticscholar.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign, reducing waste and energy consumption. numberanalytics.com The synthesis of this compound derivatives has benefited from the application of these principles, particularly through the use of solvent-free conditions, aqueous media, and recyclable catalysts.

Solvent-Free and Aqueous Media Syntheses

Conducting reactions in the absence of organic solvents or in water is a key aspect of green chemistry. semanticscholar.org Several synthetic methods involving this compound have been adapted to these conditions.

The Biginelli condensation, for instance, has been successfully performed under solvent-free conditions using catalysts like dodecylphosphonic acid or succinic acid, resulting in high yields and reduced environmental impact. psu.educmu.ac.th Similarly, the use of dodecyl sulfonic acid as a surfactant catalyst enables the Biginelli reaction to proceed efficiently in water at room temperature. psu.edu The Hantzsch synthesis of dihydropyridines has also been demonstrated to work in aqueous micelles, with catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation significantly improving yields. wikipedia.org

Interactive Table: Green Synthesis of Dihydropyrimidinones using Acetoacetate Esters

| Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Dodecyl sulfonic acid | Water | Room Temperature | Excellent | psu.edu |

| Succinic acid | Solvent-free | 70°C | 91 | cmu.ac.th |

| Dodecylphosphonic acid | Solvent-free | 70°C | High | psu.edu |

| HPA-Clay | Solvent-free | Reflux | 96 | ichem.md |

| [DDPA][HSO4] | Water | - | High | thaiscience.info |

Application of Heterogeneous and Recyclable Catalysts

The use of heterogeneous and recyclable catalysts is another cornerstone of green chemistry, as it simplifies product purification and reduces catalyst waste. nih.gov Nanocatalysts, in particular, offer advantages due to their high surface area and catalytic efficiency. nih.gov

In the context of this compound chemistry, various recyclable catalysts have been employed. For the Biginelli reaction, a heteropolyacid-clay (HPA-Clay) catalyst has been developed, which can be reused multiple times without a significant loss of activity. ichem.md This catalyst is effective under solvent-free conditions. ichem.md Ionic liquids, such as 3-(N,N-dimethyldodecylammonium) propanesulfonic acid hydrogen sulfate ([DDPA][HSO4]), have also been used as recyclable catalysts for the Biginelli reaction in aqueous media. thaiscience.infosemanticscholar.org

For the synthesis of pyranopyrazole derivatives, various magnetically recyclable ferrite (B1171679) nanoparticles and other heterogeneous catalysts like ceria-doped zirconia have been utilized, allowing for easy separation and reuse of the catalyst. encyclopedia.pubmdpi.com

Chemical Reactivity and Mechanistic Investigations Involving Dodecyl Acetoacetate

Nucleophilic Addition Reactions of Dodecyl Acetoacetate (B1235776)

Nucleophilic addition reactions are fundamental to the chemical behavior of dodecyl acetoacetate. The presence of both a ketone and an ester group activates the central methylene (B1212753) protons, making them acidic and susceptible to deprotonation by a base. This generates a stabilized enolate, a potent nucleophile that can attack various electrophilic species. The general mechanism involves the initial attack of the nucleophile on an electrophilic center, often leading to a tetrahedral intermediate.

The Michael addition, or conjugate addition, is a key reaction of this compound. In this reaction, the enolate of this compound acts as a Michael donor and adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. This process is crucial for forming new carbon-carbon bonds and is widely used in the synthesis of more complex molecules and polymers. The reaction proceeds through the formation of an enolate ion, which then attacks the β-carbon of the unsaturated system.

| Factor | Influence on Michael Addition Kinetics & Thermodynamics |

| Base Strength | Affects the equilibrium of enolate formation, a key thermodynamic factor. |

| Reactant Structure | The structure of both the acetoacetate and the Michael acceptor influences the reaction rate. |

| Stoichiometry | Fluctuations in the ratio of acrylate (B77674) to acetoacetate can lead to complex kinetics due to competing first and second addition reactions. |

| Thermodynamic Control | Each step of the reaction is in equilibrium, highlighting the thermodynamic nature of the process. |

The selectivity and yield of the Michael addition are highly dependent on the reaction conditions. The choice of catalyst is a significant factor; bases like sodium hydroxide (B78521) and potassium carbonate are commonly used. The solvent also plays a crucial role, with polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) often being employed. Temperature control is another critical parameter for optimizing reaction rates and yields. In some systems, the Michael addition can be highly chemoselective. For instance, studies on related acetoacetate systems have demonstrated selective reaction with acrylates, leaving other reactive groups like methacrylates untouched under specific conditions. This selectivity is foundational for developing dual-curing systems where sequential reactions are desired. The use of specific catalysts can also steer the reaction towards high yields of the desired adducts.

| Reaction Condition | Effect on Selectivity and Yield |

| Catalyst | Choice of base (e.g., DBU, K₂CO₃) significantly impacts reaction rate and can be optimized for high yield. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are commonly used and can affect reaction rates and yields. |

Kinetics and Thermodynamics of Michael Additions

Enol-Keto Tautomerism in this compound Systems

Spectroscopic Characterization of Tautomeric Forms

This compound, like other β-dicarbonyl compounds, exists as a dynamic equilibrium between its keto and enol tautomers. This phenomenon, known as keto-enol tautomerism, involves an intramolecular chemical equilibrium that is thermodynamically driven. thermofisher.com The process occurs because the α-hydrogens, situated between the two carbonyl groups, are acidic (pKa values of 9-13 for β-dicarbonyls), making the ketone readily enolizable. thermofisher.com While the keto form is typically more stable, the enol form of β-dicarbonyls gains significant stability through π-system conjugation and the formation of a six-membered quasi-aromatic ring via an internal hydrogen bond. thermofisher.comresearchgate.net

Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are instrumental in identifying and quantifying these tautomeric forms in solution. thermofisher.comresearchgate.net Since the proton exchange between the tautomers is often slow on the NMR timescale, distinct signals for both the keto and enol forms can be observed and integrated to determine their relative concentrations. thermofisher.com

In ¹H NMR spectroscopy of analogous acetoacetates like ethyl acetoacetate, the keto form is characterized by a singlet signal for the α-methylene protons (–CH₂–) typically around 3.4 ppm and another singlet for the acetyl methyl protons (CH₃CO–) around 2.2 ppm. thermofisher.com The enol form, conversely, shows a vinyl proton signal (–C(O)CH=) near 5.0 ppm and a downfield signal for the enolic hydroxyl proton (–OH) which can be broad and variable (e.g., ~12 ppm) due to the strong intramolecular hydrogen bond. thermofisher.com The position of the keto-enol equilibrium is highly dependent on the solvent's polarity; the enol form is generally favored in non-polar solvents, while the keto form predominates in polar, protic solvents that can disrupt the internal hydrogen bond. mdpi.com

¹³C NMR spectroscopy further confirms the presence of both tautomers. For instance, in studies of similar molecules, the keto form shows a characteristic signal for the ketonic carbonyl carbon around 204.5 ppm, whereas the enolic carbon appears around 155.5 ppm. mdpi.comtandfonline.com

FTIR spectroscopy also provides clear evidence of tautomerism. The keto form displays two distinct carbonyl stretching bands (C=O), one for the ketone and one for the ester. The enol form is characterized by a broad absorption band for the hydrogen-bonded enolic hydroxyl group (O-H) and a C=O stretching band at a lower frequency due to conjugation. mdpi.com

Table 1: Representative Spectroscopic Data for Acetoacetate Tautomers Data is based on analogous β-keto esters like ethyl acetoacetate and other derivatives as representative examples.

| Tautomer | Spectroscopic Method | Key Signal / Band | Typical Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Description |

| Keto | ¹H NMR | α-Methylene (COCH₂CO) | ~3.4 | Singlet, 2 protons |

| ¹H NMR | Acetyl Methyl (CH₃CO) | ~2.2 | Singlet, 3 protons | |

| ¹³C NMR | Ketone Carbonyl (C=O) | ~200-205 | ||

| IR | Ketone C=O Stretch | ~1725 | Sharp, strong band | |

| IR | Ester C=O Stretch | ~1745 | Sharp, strong band | |

| Enol | ¹H NMR | Vinylic Proton (=CH) | ~5.0 | Singlet, 1 proton |

| ¹H NMR | Enolic Hydroxyl (OH) | ~12 | Broad singlet, 1 proton | |

| ¹³C NMR | Enolic Carbon (=C-OH) | ~155 | ||

| IR | O-H Stretch | ~2400-3200 | Very broad band | |

| IR | Conjugated C=O Stretch | ~1650 | Sharp, strong band |

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound allows for various intramolecular reactions, where the molecule reacts with itself to form cyclic structures or rearranges to a structural isomer. berhamporegirlscollege.ac.in These reactions are often driven by the formation of a more stable product and can be initiated thermally or by catalysts.

One of the most significant rearrangement reactions for related structures is the Claisen rearrangement, a type of thieme-connect.dethieme-connect.de-sigmatropic rearrangement. numberanalytics.combdu.ac.in While the classic Claisen rearrangement involves allyl aryl ethers or allyl vinyl ethers, analogous processes can occur in systems with similar electronic configurations. bdu.ac.in For a derivative of this compound to undergo such a reaction, it would typically first need to be converted into an allyl enol ether.

Intramolecular cyclization reactions are also prominent, particularly in the synthesis of heterocyclic and polycyclic systems. mdpi.comnih.gov For example, derivatives of acetoacetic esters can undergo intramolecular condensation. This often involves the formation of an enolate which then acts as an internal nucleophile, attacking an electrophilic center within the same molecule. Transition-metal-catalyzed processes, particularly using palladium, gold, or copper, are powerful methods for effecting intramolecular cyclizations, including Heck reactions and carbopalladation of alkynes. mdpi.comencyclopedia.pub Recent studies have shown that DFT calculations can be employed to understand the mechanisms of such reactions, revealing pathways that may involve intramolecular cyclization followed by other steps like a retro-ene reaction to yield the final products. chemrxiv.org

Mechanistic Elucidation of Key Transformations

Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methods. This involves studying the transition states of key reactions and the role catalysts play in modifying reaction pathways.

Condensation reactions, such as the Knoevenagel or Michael additions, are fundamental transformations for acetoacetate esters. cdnsciencepub.comresearchgate.net Mechanistic studies, often supported by computational chemistry, provide insight into the high-energy transition states that govern these reactions.

In many base-catalyzed condensations, the first step is the deprotonation of the α-carbon to form a nucleophilic enolate ion. cdnsciencepub.com In acid-catalyzed reactions, particularly those involving an aldehyde and an amine or proline as a catalyst, the mechanism often proceeds through the formation of a highly electrophilic iminium ion intermediate. rsc.org The acetoacetate can then act as a nucleophile, either as its enol or enolate form, attacking this iminium ion. rsc.org Theoretical calculations of transition state energies have shown that the stereochemical outcome of some reactions is determined by the facial selectivity of the nucleophilic attack on the intermediate. scielo.br The transition state in these reactions can be a restricted, cyclic structure, which is reflected in highly negative activation entropies observed in kinetic studies. cdnsciencepub.com

Catalysts are essential for increasing reaction rates and selectivity in transformations involving this compound. They function by providing an alternative reaction pathway with a lower activation energy. libretexts.orgsavemyexams.com

Acid-Base Catalysis : Both acids and bases can catalyze reactions of acetoacetates. libretexts.orgkhanacademy.org Brønsted acids activate carbonyl groups by protonation, making them more electrophilic. Chiral Brønsted acids, like BINOL-derived phosphoric acids, can induce stereocontrol by creating a chiral environment around the transition state. mdpi.com Bases, as mentioned, facilitate the formation of the nucleophilic enolate. cdnsciencepub.com

Metal Catalysis : Transition metals like palladium, copper, and gold are widely used to catalyze a variety of reactions, including cross-couplings and cyclizations. mdpi.commdpi.com For instance, copper(I) has been used in conjunction with organocatalysts in asymmetric Conia-ene reactions of β-ketoesters. mdpi.com Heterogeneous palladium catalysts are effective in intramolecular Sonogashira cross-coupling reactions. mdpi.com These catalysts often work by forming organometallic intermediates that undergo processes like oxidative addition, migratory insertion, and reductive elimination.

Surfactant Catalysis : Surfactants like sodium dodecyl sulfate (B86663) (SDS) can act as catalysts, particularly in aqueous media. researchgate.net They form micelles that create a hydrophobic microenvironment, which can bring organic reactants together and stabilize transition states through specific interactions. rsc.orgresearchgate.net This approach is considered environmentally benign and has been used effectively in multicomponent reactions involving β-ketoesters to synthesize heterocyclic compounds. researchgate.net

Table 2: Influence of Catalyst Type on Acetoacetate Reactions

| Catalyst Type | Example(s) | Role in Reaction Pathway | Typical Reactions |

| Brønsted Acid | Proline, Phosphoric Acids rsc.orgmdpi.com | Activates electrophiles (e.g., aldehydes) via protonation or iminium ion formation. rsc.org | Knoevenagel, Biginelli, Hantzsch Reactions rsc.orgscielo.br |

| Base | Sodium Ethoxide, Sodium Hydride researchgate.net | Generates a nucleophilic enolate by deprotonating the α-carbon. cdnsciencepub.com | Claisen Condensation, Michael Addition cdnsciencepub.comresearchgate.net |

| Transition Metal | Pd, Cu, Au complexes mdpi.commdpi.com | Forms organometallic intermediates, enabling C-C and C-heteroatom bond formation. | Cross-Coupling, Cyclization, Conia-ene Reactions mdpi.commdpi.com |

| Surfactant | Sodium Dodecyl Sulfate (SDS) researchgate.net | Forms micelles in water, creating a hydrophobic reaction environment and stabilizing transition states. rsc.orgresearchgate.net | Multicomponent Condensations (e.g., for piperidines) researchgate.net |

Advanced Spectroscopic and Computational Characterization of Dodecyl Acetoacetate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural analysis of dodecyl acetoacetate (B1235776). By examining the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete map of the molecule's carbon-hydrogen framework can be constructed. A crucial aspect of dodecyl acetoacetate's structure is its existence as a mixture of keto and enol tautomers in solution, a phenomenon readily quantifiable by NMR.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a quantitative look at the keto-enol tautomeric equilibrium. Distinct sets of signals are observed for each tautomer, with their integration values revealing the relative concentration of each form.

The keto form is characterized by several key signals. The terminal methyl protons of the acetyl group (H-4) typically appear as a singlet around 2.2-2.3 ppm. A singlet corresponding to the active methylene (B1212753) protons (H-2) is observed at approximately 3.4-3.5 ppm. The long dodecyl chain produces a characteristic triplet for the terminal methyl group (H-12') around 0.8-0.9 ppm, a complex multiplet for the bulk of the methylene groups (-CH₂-)n at about 1.2-1.4 ppm, and a triplet for the methylene group attached to the ester oxygen (H-1') at approximately 4.1-4.2 ppm. openstax.orgchemicalbook.comresearchgate.netresearchgate.net

The enol form presents a different set of resonances. A new singlet for the acetyl methyl protons (H-4) emerges slightly upfield, around 1.9-2.0 ppm. The methylene signal (H-2) is replaced by a vinylic proton signal (H-2) at about 5.0-5.1 ppm. Most notably, a broad singlet corresponding to the enolic hydroxyl proton (-OH) appears significantly downfield, often between 12.0 and 13.0 ppm, due to strong intramolecular hydrogen bonding. The signals for the dodecyl chain remain in similar positions as in the keto form.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

| Proton Assignment | Keto Tautomer (δ ppm) | Enol Tautomer (δ ppm) | Multiplicity |

| H-4 (CH₃-C=O) | ~2.25 | ~1.95 | Singlet |

| H-2 (-C(=O)-CH₂-C(=O)-) | ~3.45 | - | Singlet |

| H-2 (=CH-) | - | ~5.05 | Singlet |

| Enol (-OH) | - | ~12.5 | Broad Singlet |

| H-1' (-O-CH₂-) | ~4.15 | ~4.15 | Triplet |

| H-2' (-O-CH₂-CH₂-) | ~1.65 | ~1.65 | Multiplet |

| H-3' to H-11' (-(CH₂)₉-) | ~1.26 | ~1.26 | Multiplet |

| H-12' (-CH₃) | ~0.88 | ~0.88 | Triplet |

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum provides a carbon-by-carbon map of the molecule, confirming the presence of both tautomers.

For the keto form , two distinct carbonyl carbon signals are observed in the downfield region: the ketone carbonyl (C-3) at approximately 200-202 ppm and the ester carbonyl (C-1) at a slightly more shielded position, around 167-168 ppm. libretexts.org The active methylene carbon (C-2) resonates near 50 ppm, while the acetyl methyl carbon (C-4) is found at about 30 ppm. The dodecyl chain carbons show a predictable pattern, with the oxygen-linked methylene (C-1') at ~65 ppm, the terminal methyl (C-12') at ~14 ppm, and the remaining methylene carbons appearing in a cluster between 22 and 32 ppm. chemicalbook.comresearchgate.netresearchgate.netnih.gov

In the enol form , the ketone carbonyl signal is absent and is replaced by two sp²-hybridized carbon signals corresponding to the C=C double bond. The carbon bearing the hydroxyl group (C-3) shifts significantly upfield to around 175-177 ppm, while the other vinylic carbon (C-2) appears at approximately 90-92 ppm. The ester carbonyl (C-1) remains at a similar chemical shift, around 168-170 ppm. The acetyl methyl carbon (C-4) in the enol form is shifted upfield to ~20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Carbon Assignment | Keto Tautomer (δ ppm) | Enol Tautomer (δ ppm) |

| C-3 (Ketone C=O) | ~201 | - |

| C-3 (Enol C-OH) | - | ~176 |

| C-1 (Ester C=O) | ~167 | ~169 |

| C-2 (Methylene) | ~50 | - |

| C-2 (Vinylic =CH) | - | ~91 |

| C-4 (Acetyl CH₃) | ~30 | ~21 |

| C-1' (-O-CH₂) | ~65 | ~65 |

| C-2' | ~28 | ~28 |

| C-3' to C-10' (-(CH₂)₈-) | ~29 | ~29 |

| C-11' | ~32 | ~32 |

| C-12' (Terminal CH₃) | ~14 | ~14 |

| C-n (other chain CH₂) | ~22-26 | ~22-26 |

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the structural integrity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals ¹H-¹H spin-spin couplings. essencejournal.commagritek.com For this compound, COSY would be instrumental in tracing the connectivity of the long alkyl chain, showing cross-peaks between adjacent methylene protons (e.g., H-1' with H-2', H-2' with H-3', and so on) all the way to the terminal methyl group. This allows for the complete assignment of the dodecyl chain proton resonances. essencejournal.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. pressbooks.pub An HSQC spectrum would show a cross-peak connecting the ¹H signal at ~3.45 ppm with the ¹³C signal at ~50 ppm, confirming their assignment to the active methylene group (C-2) of the keto tautomer. Similarly, all protons of the dodecyl chain would be correlated to their corresponding carbon signals, simplifying the assignment of the crowded ¹³C spectrum in the 22-32 ppm region. magritek.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together molecular fragments. magritek.com For this compound, an HMBC spectrum would show a key correlation from the acetyl methyl protons (H-4, ~2.25 ppm) to the ketone carbonyl carbon (C-3, ~201 ppm). It would also show correlations from the methylene protons adjacent to the ester oxygen (H-1') to the ester carbonyl carbon (C-1, ~167 ppm), confirming the ester linkage. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides complementary information to NMR, offering a rapid method for identifying functional groups and probing molecular structure and bonding.

Identification of Functional Groups

Both IR and Raman spectroscopy can easily identify the key functional groups within this compound and distinguish between the keto and enol forms. researchgate.netresearchgate.netbozok.edu.tr

In the keto tautomer , the most prominent features in the IR spectrum are two strong absorption bands for the carbonyl groups. uobabylon.edu.iq The ketone C=O stretch appears around 1725-1720 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, approximately 1745-1740 cm⁻¹. uobabylon.edu.iqsemanticscholar.org The C-H stretching vibrations of the alkyl chain appear in the 2850-3000 cm⁻¹ region. Two strong bands for the C-O stretching of the ester group are also visible between 1300 and 1000 cm⁻¹. uobabylon.edu.iq

The enol tautomer displays a distinctly different vibrational signature. The IR spectrum shows a single, conjugated C=O stretching band at a lower frequency, around 1650-1640 cm⁻¹, due to conjugation with the C=C bond and intramolecular hydrogen bonding. uobabylon.edu.iqfiveable.me A C=C stretching vibration appears near 1620-1600 cm⁻¹. The most definitive feature of the enol form is a very broad O-H stretching band appearing from 3200 to 2500 cm⁻¹, which is characteristic of a strong intramolecular hydrogen bond. fiveable.me

Raman spectroscopy provides complementary data. Carbonyl stretches are also visible in the Raman spectrum, though typically weaker than in the IR. semanticscholar.org However, the C=C double bond of the enol form and the C-C backbone of the alkyl chain often produce strong Raman signals, making it a useful technique for confirming the presence of the enol tautomer and analyzing the carbon skeleton. mpg.deacs.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Tautomer | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H stretch (intramolecular H-bond) | Enol | 3200 - 2500 (broad) | IR |

| C-H stretch (alkyl) | Keto & Enol | 2960 - 2850 | IR, Raman |

| C=O stretch (ester) | Keto | 1745 - 1740 | IR (strong) |

| C=O stretch (ketone) | Keto | 1725 - 1720 | IR (strong) |

| C=O stretch (conjugated ester) | Enol | 1650 - 1640 | IR (strong) |

| C=C stretch | Enol | 1620 - 1600 | IR (medium), Raman (strong) |

| C-O stretch (ester) | Keto & Enol | 1300 - 1000 | IR (strong) |

Conformational Analysis and Intermolecular Interactions

The dominant conformational feature of this compound is the keto-enol tautomerism, which is stabilized by a significant intramolecular interaction. semanticscholar.orgfiveable.me In the enol form, a strong intramolecular hydrogen bond forms between the hydroxyl proton and the ester carbonyl oxygen. This creates a stable, six-membered pseudo-ring structure.

This hydrogen bonding has a direct and observable effect in the vibrational spectra. mdpi.com As noted previously, it causes the O-H stretch in the IR spectrum to become extremely broad and shift to a much lower frequency (3200-2500 cm⁻¹) compared to a free O-H group (~3600 cm⁻¹). Furthermore, this interaction weakens the C=O double bond of the ester group, causing its stretching frequency to shift from ~1740 cm⁻¹ in the keto form to ~1650 cm⁻¹ in the enol form. uobabylon.edu.iqmdpi.com The magnitude of this shift is an indicator of the hydrogen bond strength.

In the condensed phase (liquid or solid), additional intermolecular interactions, such as dipole-dipole forces between the carbonyl groups and van der Waals forces between the long dodecyl chains, will also influence the vibrational frequencies, often leading to peak broadening compared to the gas phase. The study of these spectral shifts upon changes in concentration or solvent polarity can provide further insight into the nature and extent of these intermolecular forces. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For organic compounds, the absorption of UV or visible light corresponds to the excitation of valence electrons from lower energy ground states to higher energy excited states. shu.ac.uklibretexts.org In molecules like this compound, which contain unsaturated functional groups (chromophores), these transitions typically involve n (non-bonding) and π (pi) electrons moving to a π* (pi-antibonding) excited state. shu.ac.uktanta.edu.eg

This compound, as a β-ketoester, exists in a tautomeric equilibrium between a keto form and an enol form. These two forms have distinct electronic environments and, therefore, exhibit different UV-Vis absorption characteristics. semanticscholar.orgresearchgate.net The keto form contains two carbonyl groups, while the enol form possesses a carbon-carbon double bond conjugated with a carbonyl group and a hydroxyl group.

The absorption spectrum of this compound is expected to show bands corresponding to both tautomers. semanticscholar.org The primary electronic transitions are:

n → π transitions:* These involve the excitation of a non-bonding electron (from an oxygen lone pair) to a π* antibonding orbital. These transitions are typically of lower intensity. shu.ac.uk For the keto form, this would be associated with the carbonyl groups.

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of unsaturated systems and are generally more intense than n → π* transitions. shu.ac.uk This transition is particularly relevant for the conjugated system present in the enol tautomer.

The solvent environment can significantly influence the position of the keto-enol equilibrium and thus the resulting spectrum. semanticscholar.orgresearchgate.net In polar solvents, the keto form is often more stabilized, leading to a stronger absorption band associated with it. semanticscholar.org Conversely, in non-polar solvents, the enol form may be more prevalent, showing a characteristic absorption band for the conjugated system, often observed around 240-270 nm for similar β-ketoesters. semanticscholar.orgchemrxiv.org

Table 1: Expected UV-Vis Absorption Data for this compound Tautomers

| Tautomer | Chromophore | Transition Type | Expected Wavelength (λmax) Range (nm) | Solvent Effects |

|---|---|---|---|---|

| Keto Form | Isolated C=O | n → π* | 270 - 290 | Relatively insensitive |

| Enol Form | C=C-C=O (Conjugated) | π → π* | 240 - 270 | Red shift in more polar solvents |

| Enol Form | C=O | n → π* | 300 - 330 | Blue shift in more polar, protic solvents |

Note: The exact λmax values and molar absorptivity (ε) depend on the solvent and specific substitution.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns upon ionization. umaryland.edu For this compound, electron ionization (EI) is a common method that generates a molecular ion (M⁺˙), which is the parent molecule with one electron removed. Due to the long alkyl chain and the presence of functional groups, the molecular ion of this compound is expected to be somewhat unstable and undergo characteristic fragmentation. youtube.com

The fragmentation of long-chain aliphatic esters is well-documented and typically follows several key pathways: youtube.comnih.gov

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this can lead to the formation of a stable acylium ion. Cleavage on either side of the carbonyl group is possible, resulting in the loss of the dodecyloxy group or other fragments. youtube.com

McLafferty Rearrangement: This is a highly characteristic fragmentation for molecules containing a carbonyl group and a sufficiently long alkyl chain with accessible gamma-hydrogens. youtube.comcsic.es The process involves the transfer of a gamma-hydrogen to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral alkene (in this case, dodecene) and the formation of a charged enol fragment. For esters, this often results in a prominent peak. csic.es

Long-Chain Fragmentation: The dodecyl chain itself can fragment, typically through the loss of successive CₙH₂ₙ₊₁ radical units, leading to a series of peaks separated by 14 mass units (CH₂). jove.com

Loss of Neutral Molecules: Cleavage can result in the loss of small, stable neutral molecules, such as water (H₂O) or an alkoxy radical ([M - OR]⁺). nih.govpsu.edu

Table 2: Predicted Key Mass Fragments for this compound (Molecular Weight: 256.38 g/mol)

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 256 | [C₁₅H₂₈O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 213 | [M - C₃H₅O]⁺ | Loss of acetyl group radical |

| 169 | [M - C₁₂H₂₅]⁺ | Loss of dodecyl radical |

| 85 | [CH₃COCH₂CO]⁺ | α-Cleavage (Acylium ion) |

| 74 | [CH₂(OH)C(OCH₃)]⁺˙ | McLafferty-type rearrangement (for related esters) csic.es |

| 57 | [C₄H₉]⁺ | Fragmentation of the dodecyl chain |

| 43 | [CH₃CO]⁺ | Acetyl cation (Base peak potential) |

Note: The relative intensity of these peaks provides clues to the most favorable fragmentation pathways.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult or impossible to measure experimentally. sapub.org For this compound and its reaction products, theoretical studies offer deep insights into molecular geometry, electronic structure, reactivity, and dynamic behavior. austinpublishinggroup.com

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. austinpublishinggroup.commdpi.com It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. du.ac.irnih.gov

For this compound, DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be performed to:

Optimize Geometry: Determine the lowest energy three-dimensional structures for both the keto and enol tautomers. This provides precise data on bond lengths, bond angles, and dihedral angles, revealing the preferred spatial arrangement of the atoms. nih.gov

Calculate Tautomer Stability: By comparing the calculated total energies of the optimized keto and enol forms, the relative stability of the tautomers in the gas phase can be predicted. researchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the oxygen atoms of the carbonyl and ester groups would appear as electron-rich (red/yellow), while hydrogens attached to carbons would be relatively electron-poor (blue).

Simulate Vibrational Spectra: DFT can calculate the vibrational frequencies corresponding to the normal modes of vibration. These theoretical spectra (IR, Raman) can be compared with experimental data to confirm structural assignments. du.ac.ir

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wuxiapptec.com

HOMO: The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a stronger tendency to donate electrons. wuxiapptec.comchemmethod.com

LUMO: The energy of the LUMO is related to a molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons. wuxiapptec.comchemmethod.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govljmu.ac.uk A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations can accurately determine the energies and spatial distributions of the HOMO and LUMO for this compound. nih.gov This analysis helps identify the most likely sites for nucleophilic attack (regions with high LUMO density) and electrophilic attack (regions with high HOMO density), thereby predicting the molecule's reactive behavior. nih.govmdpi.com

Table 3: Illustrative Frontier Orbital Data from DFT Calculations

| Parameter | Description | Illustrative Value (eV) | Implication for Reactivity |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.5 | Indicates electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 | Indicates electron-accepting capability |

| ΔE (Gap) | ELUMO - EHOMO | 8.7 | Correlates with chemical stability and reactivity |

Note: These are representative values. Actual values depend on the specific DFT method and basis set used.

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time.

For a molecule like this compound with a long, flexible alkyl chain, MD simulations are particularly insightful for:

Exploring Conformational Space: The dodecyl chain can adopt a vast number of conformations. MD simulations can explore this conformational landscape, revealing the most populated and energetically favorable shapes the molecule can assume in different environments (e.g., in a solvent or at an interface). biorxiv.orgrsc.org

Understanding Intermolecular Interactions: By simulating multiple this compound molecules together, MD can provide insights into self-assembly, aggregation, and the formation of nanostructures, which are driven by van der Waals interactions between the long alkyl chains. nih.govrsc.org This is crucial for understanding the bulk properties of the material.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dodecene |

Applications of Dodecyl Acetoacetate in Advanced Materials and Organic Synthesis

Precursor in the Synthesis of Heterocyclic Scaffolds

Dodecyl acetoacetate (B1235776) is a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its reactive β-ketoester functionality makes it an ideal building block for constructing cyclic structures that are foundational to many important chemical entities.

1,4-Dihydropyridines and Polyfunctional Pyridinium (B92312) Amphiphiles

Dodecyl acetoacetate is a crucial component in the Hantzsch synthesis of 1,4-dihydropyridines (1,4-DHPs). mdpi.comresearchgate.net This one-pot condensation reaction typically involves an aldehyde, a β-ketoester like this compound, and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). mdpi.commdpi.com The resulting 1,4-DHP scaffold can be further modified to create polyfunctional pyridinium amphiphiles. These amphiphilic molecules, which possess both hydrophobic (the dodecyl chain) and hydrophilic (the pyridinium head) regions, have the ability to self-assemble into nanoparticles and liposomes in aqueous solutions. mdpi.comnih.govresearchgate.net

The synthesis of these complex molecules often begins with the Hantzsch-type cyclization of this compound with an aldehyde (e.g., benzaldehyde (B42025) or 2-naphthaldehyde) and ammonium acetate. mdpi.comcore.ac.uk This initial step yields a 1,4-dihydropyridine (B1200194) core with dodecyl ester groups. Subsequent reactions, such as the bromination of the methyl groups on the 1,4-DHP ring followed by nucleophilic substitution with a pyridine (B92270) derivative, lead to the formation of the desired cationic amphiphilic compounds. mdpi.comcore.ac.uk The presence of the long dodecyl chains is often critical for the self-assembling properties of these molecules. mdpi.com

Table 1: Synthesis of 1,4-Dihydropyridine Derivatives using this compound

| Reactants | Product | Key Features | Reference(s) |

|---|---|---|---|

| This compound, Benzaldehyde, Ammonium acetate | Didodecyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Key intermediate for synthetic cationic lipids. | mdpi.com |

| This compound, 2-Naphthaldehyde (B31174), Ammonium acetate | Didodecyl 2,6-dimethyl-4-(naphthalen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | Precursor for double-charged cationic amphiphilic 1,4-DHP derivatives. | mdpi.com |

Functionalized Piperidines

The synthesis of highly functionalized piperidines can be achieved through multi-component reactions where an acetoacetate derivative is a key reactant. While direct examples using this compound are less common in the provided search results, the general methodology highlights the potential for its use. For instance, a five-component condensation reaction for creating highly substituted piperidines involves mixing methyl acetoacetate, an aldehyde, and an aniline (B41778) in the presence of a catalyst. whiterose.ac.uk This pot, atom, and step economic (PASE) synthesis demonstrates the utility of β-ketoesters in constructing the piperidine (B6355638) ring. whiterose.ac.uk

Furthermore, sodium dodecyl sulfate (B86663) has been used as a catalyst in the one-pot, three-component synthesis of structurally diverse functionalized piperidines from aldehydes, amines, and β-ketoesters in water. researchgate.net This highlights the role of surfactants in facilitating such reactions, and the dodecyl chain of this compound could potentially influence the reaction environment in a similar manner.

Pyrazolone (B3327878) Derivatives

This compound can serve as a precursor in the synthesis of pyrazolone derivatives, an important class of heterocyclic compounds with a wide range of biological activities. taylorandfrancis.comias.ac.in The synthesis often involves the condensation of a hydrazine (B178648) derivative with a β-ketoester, such as ethyl acetoacetate, to form the pyrazolone ring. semanticscholar.org While the provided results primarily mention ethyl acetoacetate, the chemical principles are directly applicable to this compound.

For example, a four-component reaction for preparing pyrano[2,3-c]pyrazole derivatives involves the condensation of an aryl aldehyde, ethyl acetoacetate, malononitrile, and a hydrazine derivative. semanticscholar.org This reaction proceeds by first forming the pyrazolone derivative from the hydrazine and ethyl acetoacetate. semanticscholar.org The use of this compound in place of ethyl acetoacetate would be expected to yield pyrazolone derivatives with a long alkyl chain, potentially imparting unique solubility and biological properties.

Role in Polymer Chemistry and Coatings

This compound also plays a significant role in polymer chemistry, particularly in the formulation of coatings and adhesives. Its dual functionality allows it to be incorporated into polymer chains and to participate in crosslinking reactions.

Acetoacetate-Functionalized Monomers in Polymer Synthesis

Acetoacetate-functionalized monomers are valuable in the synthesis of polymers for various applications. mdpi.com While the provided search results focus more on monomers like acetoacetoxyethyl methacrylate (B99206) (AAEM), the principles can be extended to polymers derived from or modified with this compound. eastman.comresearchgate.net Acetoacetylated resins can be prepared by transesterification of a hydroxyl-bearing polymer with an acetoacetate ester, such as this compound. eastman.com

The incorporation of the acetoacetyl group into a polymer backbone can influence its properties, such as reducing solution viscosity and lowering the glass transition temperature (Tg). eastman.comresearchgate.net These modifications are beneficial in the formulation of thermoset coatings. eastman.com

Crosslinking Reactions in Latex Films

A key application of acetoacetate functionality in polymer science is in the crosslinking of latex films. paint.org Latex polymers containing acetoacetoxy groups can be crosslinked under ambient conditions using diamines. paint.orgpaint.org This reaction is rapid and can even occur in the dispersed state before film formation. paint.org

The crosslinking process significantly improves the mechanical properties of the resulting films, including their tensile strength, abrasion resistance, and chemical resistance. paint.org The addition of a diamine to a latex dispersion containing acetoacetate functionality can induce flocculation, which in turn affects the rheological properties of the dispersion and can accelerate the drying rate when coated onto a substrate. paint.org Although the crosslinking reaction can happen before complete polymer interdiffusion, it still results in latex films with good solvent resistance. paint.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-Dihydropyridine |

| Polyfunctional pyridinium amphiphile |

| Piperidine |

| Pyrazolone |

| Benzaldehyde |

| Ammonium acetate |

| 2-Naphthaldehyde |

| Didodecyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Didodecyl 2,6-dimethyl-4-(naphthalen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |

| Didodecyl 1-benzyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Phenylmethanamine hydrochloride |

| Methyl acetoacetate |

| Aniline |

| Sodium dodecyl sulfate |

| Ethyl acetoacetate |

| Hydrazine |

| Malononitrile |

| Pyrano[2,3-c]pyrazole |

Development of Thermoset Coatings and Adhesives

The incorporation of acetoacetyl functionality into polymer resins is a key strategy for developing high-performance thermoset coatings and adhesives. eastman.com this compound, through transesterification reactions with polyhydroxy functional monomers or polymers, can be used to create polyacetoacetic functional materials. googleapis.com These materials serve as versatile precursors in formulations for coatings and adhesives, offering unique performance characteristics. google.com

The core advantage of the acetoacetyl group lies in its dual reactivity, providing two distinct sites for crosslinking: the active methylene (B1212753) group and the ketone carbonyl group. eastman.com This versatility allows formulators to choose from a variety of curing mechanisms, tailoring the properties of the final thermoset product. eastman.com Thermosetting adhesives, in particular, benefit from these chemistries as they form irreversible, rigid bonds upon curing, which imparts enhanced mechanical strength, thermal stability, and chemical resistance. mdpi.comslideshare.net

Research into acetoacetate-based thermosets has highlighted several key crosslinking pathways:

Michael Addition: The active methylene group of the acetoacetate moiety can act as a Michael donor, reacting with activated double bond compounds (Michael acceptors) like polyfunctional α,β-unsaturated esters. googleapis.comresearchgate.net This reaction can be catalyzed by a strong base and is crucial for forming a crosslinked polymer network. googleapis.com The stoichiometry between the acetoacetate and the unsaturated compound can be controlled to ensure complete reaction, which is important for preventing yellowing and maintaining the exterior durability of coatings. googleapis.com

Reaction with Melamines and Isocyanates: Acetoacetylated acrylic polymers have been successfully cured using conventional crosslinking agents like melamine (B1676169) and isocyanate resins. eastman.comresearchgate.net The resulting thermoset coatings exhibit performance properties, such as hardness and chemical resistance, that are comparable to traditional hydroxyl-bearing resin systems. eastman.com

Enamine Chemistry: The acetoacetate group can react with functional amines to form stable enamines. This reaction can be used to incorporate specific functional groups into the polymer, making it useful for a wide range of coating and adhesive applications. google.com

The use of acetoacetate functionality, such as that derived from this compound, has been shown to influence the physical properties of the resin and the final coating. For instance, incorporating the acetoacetyl group can reduce the solution viscosity and the glass transition temperature (Tg) of the polymer before crosslinking. eastman.comresearchgate.net After curing, the crosslinked network leads to a significant enhancement in thermal stability and mechanical properties. researchgate.net Coatings produced from these compositions demonstrate excellent adhesion, solvent resistance, gloss retention, and hardness. googleapis.com

Table 1: Research Findings on Acetoacetate-Based Thermoset Systems

| Feature | Description | Research Finding | Citation |

|---|---|---|---|

| Crosslinking Mechanism | Michael Addition | The reaction of acetoacetic functional compounds with poly α,β-unsaturated materials, often in a 1:1 to 1:0.8 ratio, creates a crosslinked network. | googleapis.com |

| Crosslinking Mechanism | Conventional Crosslinkers | Acetoacetylated polymers can be effectively cured with melamine and isocyanate crosslinkers, yielding performance similar to hydroxylated resins. | eastman.com |

| Physical Properties | Pre-Cure | Introduction of acetoacetyl functionality can lower the solution viscosity and glass transition temperature (Tg) of the resin. | eastman.com |

| Performance Properties | Post-Cure | Crosslinking enhances the glass-transition temperature, thermostability, and mechanical properties of the final film. | researchgate.net |

| Coating Quality | Adhesion & Hardness | Baked enamels formulated with these polymers exhibit excellent adhesion (100% retention in crosshatch tests) and pencil hardness of F-H. | googleapis.com |

| Adhesive Applications | Dual-Curing Systems | Acetoacetate functional monomers are used in dual-curing systems for adhesives, providing high crosslink density and superior mechanical properties. | researchgate.net |

Synthetic Utility as a β-Ketoester Synthon in Complex Molecule Assembly

This compound belongs to the class of β-ketoesters, which are highly valuable building blocks, or synthons, in organic synthesis for the construction of complex molecules. mcat-review.orgresearchgate.net The synthetic utility of these compounds stems from the unique reactivity of the α-carbon (the carbon atom situated between the two carbonyl groups), also known as the active methylene group. mcat-review.org

The hydrogen atoms on this α-carbon are significantly more acidic than typical C-H bonds because the resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the two adjacent oxygen atoms of the carbonyl groups. mcat-review.org This enhanced acidity allows for the easy formation of an enolate ion in the presence of a base. This enolate is a potent nucleophile and is central to the synthetic applications of β-ketoesters in forming new carbon-carbon bonds. mcat-review.org

The "acetoacetic ester synthesis" is a classic set of reactions that utilizes this reactivity to synthesize substituted ketones. mcat-review.org The general sequence involves:

Deprotonation: The β-ketoester is treated with a base to remove the acidic α-proton, generating the stabilized enolate.

Alkylation/Acylation: The enolate carbanion attacks an electrophile, such as an alkyl halide, forming a new C-C bond at the α-position.

Hydrolysis and Decarboxylation: The resulting substituted β-ketoester is hydrolyzed to the corresponding β-keto acid. These β-keto acids are unstable and readily undergo decarboxylation (loss of CO2) upon gentle heating, yielding a ketone as the final product. mcat-review.org

This fundamental reactivity makes this compound and other β-ketoesters powerful tools for assembling more complex molecular architectures. nih.govnasa.gov They are frequently used in multicomponent reactions, where several starting materials combine in a single step to form a complex product, often a heterocycle. semanticscholar.orgarkat-usa.org For example, β-ketoesters are key reagents in the Hantzsch pyridine synthesis, Knorr pyrrole (B145914) synthesis, and Biginelli reaction for producing dihydropyrimidines. researchgate.net The long dodecyl chain of this compound can be retained or cleaved depending on the reaction sequence, allowing for the introduction of lipophilic character or its use as a temporary scaffold in the assembly of a target molecule.

Table 2: Key Synthetic Transformations of β-Ketoester Synthons

| Reaction Type | Description | Resulting Structure | Citation |

|---|---|---|---|

| Acetoacetic Ester Synthesis | Sequential deprotonation, alkylation, hydrolysis, and decarboxylation. | Synthesizes a new ketone where an R group is attached to the α-carbon of an acetone (B3395972) derivative. | mcat-review.org |

| Knoevenagel Condensation | Reaction of the active methylene group with an aldehyde or ketone. | Forms a new carbon-carbon double bond. | arkat-usa.org |

| Heterocycle Synthesis | Condensation reactions with compounds like hydrazine or urea (B33335) derivatives. | Forms a wide variety of heterocyclic rings, such as pyrazoles and pyrimidines. | researchgate.netsemanticscholar.org |

| Michael Addition | The enolate acts as a nucleophile (Michael donor) and adds to an α,β-unsaturated carbonyl compound. | Forms a new carbon-carbon bond via conjugate addition. | googleapis.com |

Biological and Biomedical Research Potentials of Dodecyl Acetoacetate Derivatives

Investigation of Biofilm Inhibition Potential

Biofilms are complex communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances (EPS). scientificarchives.comnih.gov These structures provide bacteria with enhanced protection against antibiotics and the host immune system, making biofilm-associated infections a significant challenge in healthcare. scientificarchives.comencyclopedie-environnement.org The search for novel anti-biofilm agents is a critical area of research, with a focus on compounds that can disrupt biofilm formation or eradicate mature biofilms. mdpi.comfrontiersin.org

Some studies have pointed to acetoacetate (B1235776) and its simpler esters, like ethyl acetoacetate, as potential inhibitors of bacterial biofilm formation. google.com This suggests that derivatives such as dodecyl acetoacetate could also possess anti-biofilm properties, a hypothesis that warrants further investigation. The general mechanisms of anti-biofilm action can include inhibiting initial bacterial attachment, interfering with the production of the EPS matrix, or disrupting the cell-to-cell communication known as quorum sensing. nih.govfrontiersin.org

Structure-Activity Relationships for Biofilm Modulation

The effectiveness of a compound in modulating biofilm formation is often closely tied to its chemical structure. researchgate.net For derivatives of this compound, several structural features could be pertinent to their anti-biofilm activity. The dodecyl chain, a twelve-carbon alkyl group, imparts significant hydrophobicity to the molecule. This lipophilic character could facilitate interactions with bacterial cell membranes or the hydrophobic components of the EPS matrix, potentially disrupting biofilm integrity. researchgate.net